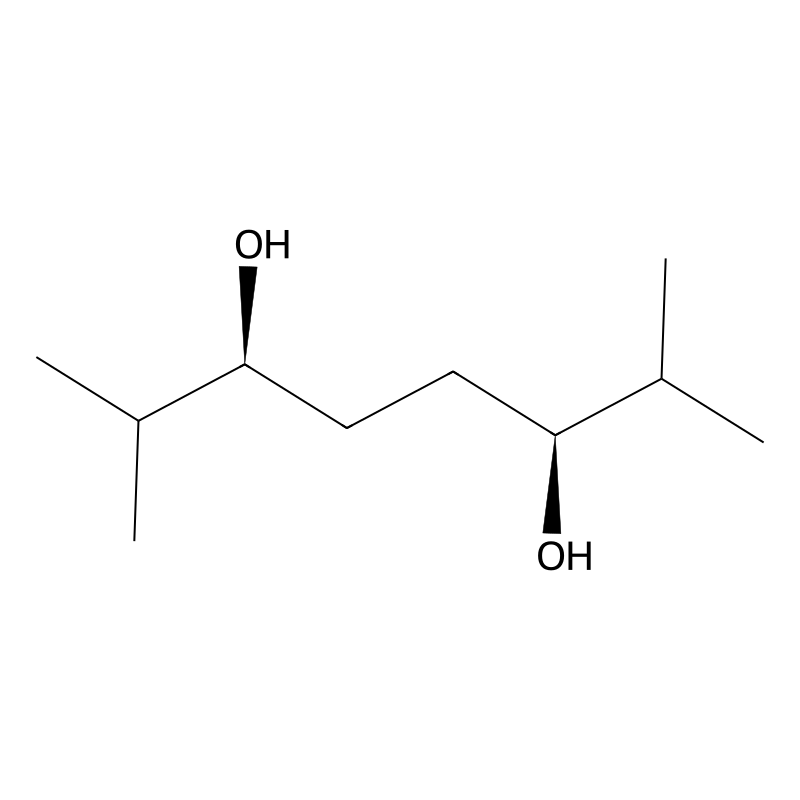

(3S,6S)-2,7-Dimethyl-3,6-octanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential applications based on structure

Due to the presence of two hydroxyl groups and the overall structure, (3S,6S)-2,7-Dimethyl-3,6-octanediol may hold promise for research in areas like:

- Asymmetric synthesis: The diol's chiral centers (3S and 6S) could be valuable for developing catalysts or reagents in asymmetric synthesis reactions, where creating a specific stereoisomer is crucial [].

- Material science: The diol functionality can participate in hydrogen bonding, potentially making the compound useful in designing new materials with specific properties [].

Limited literature availability

Scientific publications specifically exploring (3S,6S)-2,7-Dimethyl-3,6-octanediol for research purposes seem to be scarce.

(3S,6S)-2,7-Dimethyl-3,6-octanediol is a chiral compound characterized by its molecular formula and a molecular weight of 174.28 g/mol. This compound features two hydroxyl groups (-OH) located at the 3rd and 6th positions of a saturated octane chain, with additional methyl groups at the 2nd and 7th positions. Its stereochemistry is defined by the (3S,6S) configuration, indicating specific spatial arrangements that contribute to its unique properties and biological activities .

The chemical reactivity of (3S,6S)-2,7-Dimethyl-3,6-octanediol includes:

- Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under appropriate conditions.

- Esterification: The alcohol groups can react with carboxylic acids to form esters, which are significant in various industrial applications.

- Reduction: The compound can serve as a substrate for reduction reactions, potentially yielding different alcohol derivatives .

Several synthesis methods for (3S,6S)-2,7-Dimethyl-3,6-octanediol have been explored:

- Cyclic Hydroboration: A notable method involves the cyclic hydroboration of 2,7-dimethyl-2,6-octadiene. This reaction's stereochemical outcome is influenced by various factors including temperature and catalyst choice .

- Hydrolysis of Esters: Another approach includes the hydrolysis of corresponding esters derived from 2,7-dimethyl-3-hexenoic acid.

- Reduction Reactions: Reduction of suitable precursors can yield this diol through catalytic hydrogenation or other reducing agents .

(3S,6S)-2,7-Dimethyl-3,6-octanediol finds applications in several fields:

- Chemical Industry: Used as an intermediate in the synthesis of various chemicals and pharmaceuticals.

- Cosmetics: Its properties make it suitable for use in cosmetic formulations due to its moisturizing effects.

- Research: Employed in laboratories for studies involving chiral compounds and their biological effects .

Interaction studies involving (3S,6S)-2,7-Dimethyl-3,6-octanediol focus on its behavior in biological systems and its interactions with enzymes or receptors. Preliminary findings suggest that it may influence metabolic pathways or interact with microbial membranes. More comprehensive studies are needed to clarify these interactions and their implications for pharmacology and toxicology .

Several compounds share structural similarities with (3S,6S)-2,7-Dimethyl-3,6-octanediol. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,7-Dimethyl-2,6-octanediol | Different stereochemistry; may exhibit varied activity | |

| 1-Octanol | Linear structure; lacks chirality | |

| 2-Methyl-1-butanol | Shorter carbon chain; different functional group placement |

(3S,6S)-2,7-Dimethyl-3,6-octanediol stands out due to its specific stereochemical configuration and dual hydroxyl functional groups that impart distinct chemical reactivity and biological properties not present in the other compounds listed above .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant